Cas no 941987-16-2 (N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide)

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide 化学的及び物理的性質
名前と識別子
-
- N-(2-methoxy-5-nitrophenyl)-4-(4-methylphenyl)sulfonylbutanamide
- N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide
-
- インチ: 1S/C18H20N2O6S/c1-13-5-8-15(9-6-13)27(24,25)11-3-4-18(21)19-16-12-14(20(22)23)7-10-17(16)26-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
- ほほえんだ: C(NC1=CC([N+]([O-])=O)=CC=C1OC)(=O)CCCS(C1=CC=C(C)C=C1)(=O)=O
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2814-1103-75mg |
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |
941987-16-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2814-1103-4mg |
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |
941987-16-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2814-1103-40mg |
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |
941987-16-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2814-1103-1mg |
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |
941987-16-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2814-1103-3mg |
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |
941987-16-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2814-1103-100mg |
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |
941987-16-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2814-1103-30mg |
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |
941987-16-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2814-1103-10mg |
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |
941987-16-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2814-1103-20mg |
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |
941987-16-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2814-1103-25mg |
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide |
941987-16-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide 関連文献
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamideに関する追加情報
Introduction to N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide (CAS No. 941987-16-2)
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide, identified by its CAS number 941987-16-2, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this molecule, including its nitro and sulfonyl functional groups, contribute to its potential as a lead compound in the synthesis of novel therapeutic agents.
The 2-methoxy-5-nitrophenyl moiety in the molecular structure of N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide is particularly noteworthy. This group is known for its ability to enhance the binding affinity and selectivity of the compound towards various biological targets. The nitro group, in particular, can serve as a key pharmacophore, influencing the electronic properties of the molecule and facilitating interactions with biological receptors. Such structural elements are often exploited in drug design to optimize efficacy and minimize side effects.
In recent years, there has been a growing interest in developing new strategies for treating inflammatory and autoimmune diseases. N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide has been investigated for its potential role in modulating inflammatory pathways. Studies have shown that compounds with similar structural motifs can inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of both methoxy and nitro groups in this molecule suggests that it may exhibit dual inhibitory activity, making it a valuable candidate for further exploration.
The 4-(4-methylbenzenesulfonyl)butanamide moiety adds another layer of complexity to the compound's biological activity. Sulfonyl groups are well-known for their ability to enhance binding interactions due to their strong dipole moments and hydrogen bonding capabilities. This feature makes them particularly useful in designing molecules that interact with biological targets such as enzymes and receptors. The combination of a sulfonyl group with an amide moiety can lead to enhanced solubility and bioavailability, which are critical factors in drug development.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide with biological targets more accurately than ever before. Molecular docking studies have suggested that this compound may bind effectively to various protein targets involved in inflammation and pain signaling. These computational predictions have guided experimental efforts, leading to the identification of promising derivatives with improved pharmacological profiles.
The synthesis of N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the nitro group at the 5-position of the phenyl ring is a critical step, as it significantly influences the compound's biological activity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve regioselective functionalization of the aromatic ring. These methods allow for precise control over the molecular structure, enabling the creation of analogs with tailored properties.
In conclusion, N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide (CAS No. 941987-16-2) represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable tool for developing new therapeutic agents. Ongoing studies continue to explore its potential applications in treating various diseases, particularly those involving inflammation and pain signaling. As research progresses, this compound is expected to contribute significantly to the field of medicinal chemistry.
941987-16-2 (N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide) 関連製品
- 2227850-77-1(rac-(1R,2R)-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropane-1-carboxylic acid)
- 1203683-86-6(Methyl 3-(azetidin-3-yl)benzoate hydrochloride)
- 2171339-48-1(2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-3-methylbutanoic acid)
- 614-28-8(Benzamide, N-benzoyl-)
- 2138818-09-2((1-Bromohexa-1,5-dien-3-yl)benzene)
- 2229351-03-3(4-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylbutanenitrile)
- 2694058-47-2(rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate)
- 923139-59-7(N-2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl-2-methoxybenzamide)
- 1603904-15-9(N'-hydroxy-2-methoxy-3-methylbutanimidamide)
- 29161-90-8(rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid, cis)




